Cas no 2680865-12-5 (Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)

Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-28289723
- benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
- 2680865-12-5
- Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
-
- インチ: 1S/C18H19NO3/c1-13-10-11-15-16(8-5-9-17(15)20)19(13)18(21)22-12-14-6-3-2-4-7-14/h2-9,13,20H,10-12H2,1H3
- InChIKey: XPHRIOMKZUHUAA-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1C2C=CC=C(C=2CCC1C)O)=O
計算された属性
- 精确分子量: 297.13649347g/mol
- 同位素质量: 297.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 381
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 49.8Ų
Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28289723-5.0g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-28289723-0.25g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-28289723-10g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 10g |
$6082.0 | 2023-09-08 | ||
Enamine | EN300-28289723-1.0g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-28289723-2.5g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-28289723-1g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 1g |
$1414.0 | 2023-09-08 | ||
Enamine | EN300-28289723-0.1g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-28289723-0.5g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28289723-10.0g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-28289723-0.05g |
benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate |
2680865-12-5 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 |
Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylateに関する追加情報
Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 2680865-12-5): A Comprehensive Overview
Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate, identified by its CAS number 2680865-12-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its complex quinoline backbone and functional groups, has garnered attention for its potential applications in drug discovery and development. The presence of both hydroxyl and methyl substituents on the quinoline ring suggests a unique set of chemical properties that make it a valuable candidate for further investigation.
The structure of Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate encompasses a tetrahydroquinoline core, which is a well-known scaffold in medicinal chemistry. Tetrahydroquinolines have been extensively studied for their biological activity, particularly in the context of antimicrobial, anti-inflammatory, and anticancer properties. The addition of a hydroxyl group at the 5-position and a methyl group at the 2-position introduces specific interactions with biological targets, enhancing its pharmacological potential.
In recent years, there has been a growing interest in quinoline derivatives due to their diverse biological activities. Studies have shown that modifications to the quinoline ring can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The hydroxyl group in Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate can participate in hydrogen bonding interactions with biological targets, while the methyl group can influence the compound's solubility and metabolic stability. These features make it an attractive candidate for further exploration in drug design.
One of the most compelling aspects of Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate is its potential as a lead compound for the development of new therapeutic agents. The quinoline scaffold is known to be highly versatile and can be modified to target various diseases. For instance, recent research has highlighted the role of tetrahydroquinolines in inhibiting specific enzymes involved in cancer progression. The unique structural features of this compound may enable it to interact with these enzymes in a way that conventional drugs cannot.
The synthesis of Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate presents an interesting challenge due to the complexity of its structure. However, advances in synthetic chemistry have made it possible to access such complex molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been instrumental in constructing the desired framework efficiently. These methods not only improve yield but also allow for better control over regioselectivity and stereoselectivity.
The pharmacological evaluation of Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit certain kinases associated with tumor growth and metastasis. Additionally, preliminary animal models suggest that this compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore the importance of further investigation into its therapeutic potential.
The development of novel drug candidates often involves optimizing their pharmacokinetic profiles to ensure efficacy and safety. The solubility and metabolic stability of Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate are critical factors that need to be carefully considered. Computational modeling techniques have been employed to predict how this compound will behave in vivo, providing valuable insights into its absorption, distribution, metabolism, excretion (ADME) properties. These predictions help guide the design of more effective derivatives.
The role of computational chemistry in drug discovery cannot be overstated. By leveraging tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain a deeper understanding of how Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate interacts with biological targets at the molecular level. This information is crucial for designing molecules that are not only potent but also selective for their intended targets. Such selectivity minimizes off-target effects and reduces the likelihood of adverse side effects.
The future prospects for Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate are promising given its unique structural features and potential therapeutic applications. Ongoing research aims to explore its mechanism of action in greater detail and to identify additional biological activities that may make it useful for treating other diseases. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications.
In conclusion,Benzyl 5-hydroxy-2-methyl-1,
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